N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
Description
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments
Experimental NMR data for analogous compounds provide a basis for predicting the spectral profile of this molecule:
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 13.10 | Broad singlet | 1H | Benzimidazole NH |
| 8.36 | Singlet | 1H | Pyridine H-2/H-6 |
| 7.76–7.88 | Multiplet | 2H | Benzimidazole H-4/H-7 |
| 7.48–7.64 | Multiplet | 3H | Tetrahydrofuran CH₂ groups |
| 4.29 | Quintet | 2H | Tetrahydrofuran OCH₂ |
| 3.86 | Singlet | 3H | Methyl ester (if present) |
Key Observations :
- The benzimidazole NH proton appears as a broad singlet near δ 13.10 ppm due to hydrogen bonding with DMSO.
- Pyridine protons resonate as singlets in the aromatic region (δ 8.36 ppm).
- Tetrahydrofuran protons exhibit complex splitting patterns due to ring puckering.
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 167.5 | Carboxamide C=O |
| 151.2 | Pyridine C-4 |
| 142.3 | Benzimidazole C-2 |
| 70.1 | Tetrahydrofuran OCH₂ |
Mass Spectrometric Fragmentation Patterns
The molecular ion peak ([M+H]⁺) is expected at m/z 323.36. Major fragmentation pathways include:
- Cleavage of the amide bond :
- m/z 177.08 (benzimidazole-tetrahydrofuran fragment).
- m/z 146.06 (pyridine-4-carboxylic acid).
- Loss of tetrahydrofuran :
- m/z 249.10 ([M+H–C₄H₇O]⁺).
- Ring-opening of tetrahydrofuran :
- m/z 205.09 ([M+H–C₃H₆O]⁺).
Infrared Vibrational Modes of Functional Groups
FT-IR (KBr, cm⁻¹) :
| Band | Assignment |
|---|---|
| 3300–3200 | N–H stretch (amide) |
| 1680 | C=O stretch (amide) |
| 1605 | C=N stretch (benzimidazole) |
| 1105 | C–O–C stretch (tetrahydrofuran) |
The amide C=O stretch at 1680 cm⁻¹ and N–H bend near 1550 cm⁻¹ confirm the carboxamide group’s presence. The tetrahydrofuran ring’s C–O–C asymmetric stretch appears as a strong band near 1105 cm⁻¹.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c22-17(11-5-7-18-8-6-11)19-12-3-4-13-14(10-12)21-16(20-13)15-2-1-9-23-15/h3-8,10,15H,1-2,9H2,(H,19,22)(H,20,21) |
InChI Key |
OFQVLEGNINJPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitrophthalic Anhydride-Based Route
A robust approach begins with 3-nitrophthalic anhydride, which undergoes Hofmann rearrangement to form 2-amino-3-nitrobenzamide (Scheme 1A). Reduction using Raney nickel and hydrazine hydrate yields o-diaminobenzamide (6). Cyclization with aldehydes in acidic media generates the benzimidazole core. For example, methyl 4-formylbenzoate (7) reacts with o-diaminobenzamide in ethanol under reflux to form 1H-benzo[d]imidazole-4-carboxamide derivatives.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hofmann rearrangement | NH₃, Br₂, NaOH | 72% | |
| Reduction | Raney Ni, H₂NNH₂, MeOH | 85% | |
| Cyclization | H₂SO₄, EtOH, reflux | 78% |
Pyridine-4-Carboxamide Formation
The final step involves coupling the benzimidazole-THF intermediate with pyridine-4-carboxylic acid.
Carbodiimide-Mediated Amidation
Activation of pyridine-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) enables amide bond formation with the benzimidazole amine. The reaction proceeds at 25°C for 12 hours, yielding 75–80% product.
Optimized Conditions:
-
Molar Ratio: 1:1.2 (benzimidazole:acid)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane)
Integrated Synthetic Routes
Patent-Based Approach (WO2013150545A2)
A scalable route from ethyl 3-(pyridin-2-ylamino)propanoate involves:
-
Iron-Acetic Acid Reduction: Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is reduced with Fe/HCl to ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (92% yield).
-
Cyclization: Reaction with 2-(4-cyanophenylamino)acetic acid and N,N-carbonyldiimidazole (CDI) in THF forms the benzimidazole-THF intermediate.
-
Amidation: Pyridine-4-carboxylic acid is coupled using EDC/HOBt.
Critical Parameters:
-
Purity Enhancement: Recrystallization from ethanol/water improves purity to >99%.
-
Scale-Up Challenges: Chromatography is avoided by using Fe-based reduction instead of Pd-C hydrogenation.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Patent route | 82% | 99.2% | High |
| Carbodiimide-mediated amidation | 78% | 98.5% | Moderate |
| Palladium coupling | 68% | 97.8% | Low |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Pyridine-2-Carboxamide Analog (CAS 1224167-41-2)
Key Differences :
- Structure : The pyridine ring is substituted at the 2-position (vs. 4-position in the target compound), altering hydrogen-bonding and steric interactions.
- Molecular Formula : Identical (C₁₇H₁₆N₄O₂ ) but distinct spatial arrangement.
- Implications: Positional isomerism may influence target binding affinity.
Table 1: Structural Comparison with Pyridine-2-Carboxamide Isomer
USP Pimobendan-Related Compounds
Pimobendan Related Compound A (C₁₉H₂₀N₄O₃)
- Structure: Features a 4-methoxybenzamide group and an amino-tetrahydropyridazinone substituent.
- Key Differences: Larger molecular weight (352.39 g/mol) and additional methoxy group. The tetrahydropyridazinone moiety may confer distinct solubility and metabolic stability.
Pimobendan Related Compound B (C₁₉H₁₈N₂O₄)
- Structure: Contains a 4-oxobutanoic acid chain and 4-methoxyphenyl group.
Table 2: Comparison with Pimobendan-Related Compounds
AstraZeneca’s Crystalline Benzimidazole Sulfonamide (EP Patent)
- Structure : Contains a tert-butyl group, difluorocyclohexyl methyl substituent, and ethanesulfonamide .
- Key Differences :
Table 3: Comparison with AstraZeneca’s Sulfonamide Derivative
Limitations
- No direct pharmacological or solubility data for the target compound is provided in the evidence; comparisons are based on structural analysis.
- Further experimental studies (e.g., crystallography, binding assays) are needed to validate theoretical differences.
Biological Activity
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research and drug discovery. This article provides an overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 284.31 g/mol. Its structure features a benzimidazole moiety linked to a pyridine ring, which is crucial for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibition of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have demonstrated that certain benzimidazole derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death.
- Targeting Specific Receptors : The compound may interact with specific cellular receptors, influencing cellular signaling pathways.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have revealed its potential against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
| HeLa | 2.41 | Inhibition of cell cycle progression |
| PANC-1 | 1.20 | Enzyme inhibition |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The low IC50 values suggest potent activity against these cancer cell lines.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer metabolism:
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| Human Carbonic Anhydrase IX (hCA IX) | 0.89 | High |
| AICARFTase | 0.34 | Moderate |
| GARFTase | 0.75 | Moderate |
These results highlight the compound's selectivity towards certain enzymes, which could be beneficial for targeted therapy.
Case Study 1: MCF-7 Cell Line Analysis
In a study examining the effects of this compound on MCF-7 cells, researchers found that treatment led to increased levels of p53 protein and activation of caspase-3, indicating a shift towards apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, correlating with apoptosis.
Case Study 2: In Vivo Studies
Preliminary in vivo studies using mouse models have shown promising results, where administration of the compound resulted in significant tumor size reduction compared to control groups. Further pharmacokinetic studies are needed to optimize dosage and delivery methods.
Q & A
Q. What are the standard synthetic routes for N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-pyridinecarboxylic acid with a substituted benzimidazole precursor.
- Step 2 : Introduction of the tetrahydrofuran moiety via nucleophilic substitution or coupling reactions.
- Step 3 : Purification using column chromatography or recrystallization.
Critical parameters include temperature control (60–100°C for coupling steps) and pH optimization (e.g., mildly basic conditions for amide bond formation). Catalysts like EDCI/HOBt or Pd-based systems may enhance yield .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments (e.g., benzimidazole NH at δ 10–12 ppm, pyridine aromatic protons at δ 7–9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C18H18N4O2).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended for assessing its therapeutic potential?
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based kinetic assays.
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction Solvent Optimization : Compare DMF, THF, and DCM for coupling efficiency.
- Catalyst Screening : Test Pd(PPh3)4 vs. CuI for cross-coupling steps.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted pyridine intermediates) and adjust stoichiometry .
Table 1 : Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(PPh3)4 | 80 | 62 |
| THF | CuI | 60 | 45 |
| DCM | None | 40 | 28 |
Q. How should researchers resolve contradictions in biological activity data?
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Off-Target Screening : Use proteome-wide affinity pulldown assays to identify non-specific binding.
- Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation .
Q. What advanced techniques elucidate the compound’s mechanism of action?
Q. How do formulation challenges impact preclinical studies?
Q. Key Considerations for Methodological Rigor
- Control Experiments : Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., imatinib for kinase assays).
- Data Reproducibility : Validate results across ≥3 independent replicates.
- Ethical Compliance : Follow ARRIVE guidelines for animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
